Enhanced Hydrogen Bonding Capacity vs. Non-Amino Chlorophenyl Analogs
1-(3-Amino-4-chlorophenyl)imidazolidin-2-one exhibits a higher hydrogen bond donor and acceptor count compared to 1-(4-chlorophenyl)imidazolidin-2-one and 1-(3-chlorophenyl)imidazolidin-2-one, which lack the amino group [1][2]. This translates to a larger topological polar surface area (TPSA), a key descriptor influencing passive membrane permeability and oral bioavailability [3].
| Evidence Dimension | Hydrogen Bond Donor Count / Hydrogen Bond Acceptor Count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 2 / 2 / 58.4 Ų |
| Comparator Or Baseline | 1-(4-Chlorophenyl)imidazolidin-2-one: 1 / 1 / 32.3 Ų; 1-(3-Chlorophenyl)imidazolidin-2-one: 1 / 1 / 32.3 Ų |
| Quantified Difference | Target compound has +1 H-bond donor, +1 H-bond acceptor, and +26.1 Ų TPSA vs. comparators. |
| Conditions | Computed properties from PubChem using standard algorithms (Cactvs, XLogP3). |
Why This Matters
The significantly increased hydrogen bonding potential and polar surface area directly impact the compound's molecular recognition profile, solubility, and permeability, making it a distinct entity for lead optimization programs focused on modulating bioavailability and target engagement.
- [1] PubChem. (2025). 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/28740345 View Source
- [2] PubChem. (2025). 1-(4-chlorophenyl)imidazolidin-2-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/26451 View Source
- [3] PubChem. (2025). 1-(3-chlorophenyl)imidazolidin-2-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/EINECS%20237-935-0 View Source
